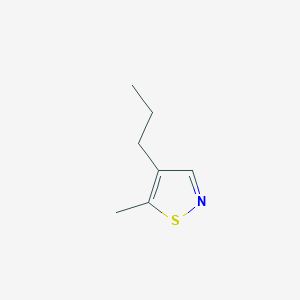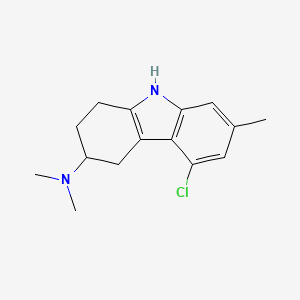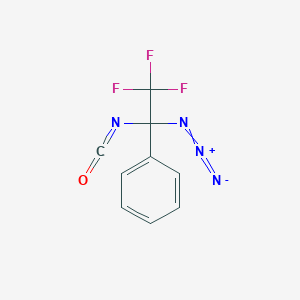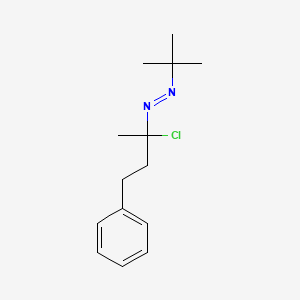
1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one typically involves nitration of 4-tert-butyl-2,6-dimethylacetophenone. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 3 and 5 positions of the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Solvents like tetrahydrofuran (THF) and toluene are often used in the process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products:
Reduction: 1-(2-tert-Butyl-4,6-dimethyl-3,5-diaminophenyl)ethan-1-one.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the calibration of instruments.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and lipophilicity.
Industry: Widely used in the fragrance industry as a key ingredient in perfumes and other scented products.
Mécanisme D'action
The mechanism of action of 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic musk scent .
Comparaison Avec Des Composés Similaires
- 1-(4-tert-Butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone
- 4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone
Comparison: 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one is unique due to its specific structural configuration, which imparts a distinct musk fragrance. Its stability and long-lasting scent make it more desirable compared to other similar compounds .
Propriétés
Numéro CAS |
60788-23-0 |
|---|---|
Formule moléculaire |
C14H18N2O5 |
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
1-(2-tert-butyl-4,6-dimethyl-3,5-dinitrophenyl)ethanone |
InChI |
InChI=1S/C14H18N2O5/c1-7-10(9(3)17)11(14(4,5)6)13(16(20)21)8(2)12(7)15(18)19/h1-6H3 |
Clé InChI |
PIWLKRVATMSBJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)




![Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-](/img/structure/B14621475.png)
![Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-](/img/structure/B14621491.png)
![2-[(E)-Benzyldiazenyl]butan-2-ol](/img/structure/B14621499.png)
![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)

